molecular formula C11H8FN3O3 B5528466 (2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone

(2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone

Cat. No.: B5528466
M. Wt: 249.20 g/mol
InChI Key: INYGHXGUCFFZOM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with 5-methyl-3-nitro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety is widely recognized for its biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties.

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, studies have shown that compounds similar to (2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties : The compound has demonstrated efficacy against bacterial strains, making it a potential candidate for developing new antibiotics. In vitro studies have shown that similar pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria .

Material Science

The unique electronic properties of fluorinated compounds make them suitable for applications in material science, particularly in nonlinear optical (NLO) materials.

  • Nonlinear Optical Properties : Computational studies have indicated that the compound exhibits promising NLO characteristics due to its molecular hyperpolarizability. This suggests potential applications in photonic devices where materials with high NLO responses are required .

Case Study 1: Anticancer Research

A study published in Molecular Pharmacology evaluated the anticancer potential of several pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values suggesting effective potency at low concentrations .

Case Study 2: Antimicrobial Activity

In another investigation conducted by researchers at a prominent pharmaceutical institute, the antibacterial activity of the compound was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone
  • (2-bromophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone
  • (2-iodophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone

Uniqueness

(2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

(2-fluorophenyl)-(5-methyl-3-nitropyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3/c1-7-6-10(15(17)18)13-14(7)11(16)8-4-2-3-5-9(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYGHXGUCFFZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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